molecular formula C11H12ClN3 B2796560 4-chloro-1-(3-methylbenzyl)-1H-pyrazol-3-amine CAS No. 957006-05-2

4-chloro-1-(3-methylbenzyl)-1H-pyrazol-3-amine

Cat. No.: B2796560
CAS No.: 957006-05-2
M. Wt: 221.69
InChI Key: NZOVZLFJCJGLKB-UHFFFAOYSA-N
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Description

4-Chloro-1-(3-methylbenzyl)-1H-pyrazol-3-amine is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazol ring substituted with a chloro group and a 3-methylbenzyl group, making it a unique molecule with interesting properties and reactivity.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and receptor interactions. Medicine: Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and toxicity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields such as medicine or materials science. Further studies could also investigate its physical and chemical properties in more detail .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-1-(3-methylbenzyl)-1H-pyrazol-3-amine typically involves the following steps:

  • Benzylamine Formation: The starting material, 3-methylbenzylamine, is reacted with chloroacetic acid to form the benzylamine derivative.

  • Pyrazol Ring Formation: The benzylamine derivative undergoes cyclization with hydrazine to form the pyrazol ring.

  • Chlorination: The pyrazol ring is then chlorinated to introduce the chloro group at the 4-position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1-(3-methylbenzyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions at the pyrazol ring or the benzyl group can introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Oxidation Products: Pyrazol-3-one derivatives.

  • Reduction Products: Reduced pyrazol derivatives.

  • Substitution Products: Substituted pyrazol and benzyl derivatives.

Comparison with Similar Compounds

  • 4-Chloro-1-(2-methylbenzyl)-1H-pyrazol-3-amine

  • 4-Chloro-1-(4-methylbenzyl)-1H-pyrazol-3-amine

  • 4-Chloro-1-(3-ethylbenzyl)-1H-pyrazol-3-amine

Uniqueness: 4-Chloro-1-(3-methylbenzyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazol ring and the benzyl group. This structural difference can lead to distinct reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

4-chloro-1-[(3-methylphenyl)methyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3/c1-8-3-2-4-9(5-8)6-15-7-10(12)11(13)14-15/h2-5,7H,6H2,1H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOVZLFJCJGLKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C(=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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